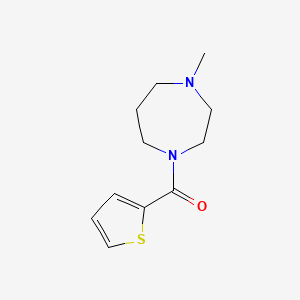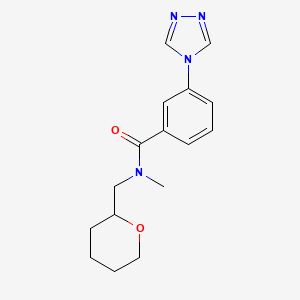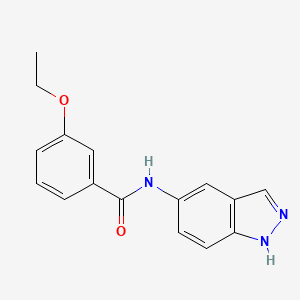
10-(2-methylbenzyl)-9(10H)-acridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-methylbenzyl)-9(10H)-acridinone, also known as MBR-1068, is a synthetic compound that belongs to the class of acridinone derivatives. It is a promising drug candidate that has shown potential in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders.
作用机制
The exact mechanism of action of 10-(2-methylbenzyl)-9(10H)-acridinone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 10-(2-methylbenzyl)-9(10H)-acridinone can induce DNA damage and apoptosis in cancer cells. 10-(2-methylbenzyl)-9(10H)-acridinone has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
10-(2-methylbenzyl)-9(10H)-acridinone has been shown to have several biochemical and physiological effects. In cancer cells, 10-(2-methylbenzyl)-9(10H)-acridinone can induce DNA damage and apoptosis, leading to cell death. 10-(2-methylbenzyl)-9(10H)-acridinone has also been found to inhibit angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. In addition, 10-(2-methylbenzyl)-9(10H)-acridinone can modulate the immune response by increasing the production of cytokines and chemokines, which can enhance the anti-tumor activity of immune cells.
实验室实验的优点和局限性
One of the main advantages of using 10-(2-methylbenzyl)-9(10H)-acridinone in lab experiments is its high potency and selectivity towards cancer cells and viruses. This allows for lower doses to be used, reducing the risk of toxicity and side effects. However, 10-(2-methylbenzyl)-9(10H)-acridinone has some limitations, including its poor solubility in water and low bioavailability. This can affect its efficacy in vivo and limit its clinical use.
未来方向
There are several future directions for research on 10-(2-methylbenzyl)-9(10H)-acridinone. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is to investigate the potential of 10-(2-methylbenzyl)-9(10H)-acridinone as a combination therapy with other drugs or immunotherapies. Additionally, further studies are needed to elucidate the mechanism of action of 10-(2-methylbenzyl)-9(10H)-acridinone and its effects on different types of cancer and viral infections. Finally, clinical trials are needed to evaluate the safety and efficacy of 10-(2-methylbenzyl)-9(10H)-acridinone in humans and assess its potential as a therapeutic agent.
合成方法
10-(2-methylbenzyl)-9(10H)-acridinone can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with 9-chloroacridine in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. The purity and yield of 10-(2-methylbenzyl)-9(10H)-acridinone can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
10-(2-methylbenzyl)-9(10H)-acridinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 10-(2-methylbenzyl)-9(10H)-acridinone has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2, human cytomegalovirus, and human immunodeficiency virus. In addition, 10-(2-methylbenzyl)-9(10H)-acridinone has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
10-[(2-methylphenyl)methyl]acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-15-8-2-3-9-16(15)14-22-19-12-6-4-10-17(19)21(23)18-11-5-7-13-20(18)22/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARPQKMXEGUHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341231 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425646-81-7 |
Source


|
| Record name | 10-(2-Methyl-benzyl)-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5396200.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)


![4-(5-methylpyridin-2-yl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5396267.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)

![{3-(3-methoxybenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5396290.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)